Cas no 412923-01-4 (2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid)

2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid is a fluorinated organic compound featuring a carbamoylmethylthioacetic acid backbone. Its structure incorporates a 2-fluorophenyl group, enhancing its potential reactivity and selectivity in synthetic applications. The presence of both thioether and carboxylic acid functional groups allows for versatile chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent may improve metabolic stability and binding affinity in biologically active molecules. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its balanced polarity and structural flexibility. Proper handling and storage under inert conditions are recommended to maintain stability.
2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid structure
412923-01-4 structure
Product name:2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid
CAS No:412923-01-4
MF:C10H10FNO3S
MW:243.25470495224
CID:3075021
PubChem ID:864241

2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • ({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)acetic acid
    • EN300-09747
    • 412923-01-4
    • ({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETIC ACID
    • AKOS000199401
    • 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetic acid
    • MRA92301
    • CS-0221673
    • Oprea1_767264
    • 2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)aceticacid
    • 979-190-0
    • 2-((((2-fluorophenyl)carbamoyl)methyl)sulfanyl)acetic acid
    • 2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
    • Z19691994
    • Oprea1_717310
    • 2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid
    • Inchi: InChI=1S/C10H10FNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
    • InChI Key: QTUAYANJBVLYAG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 243.03654252Da
  • Monoisotopic Mass: 243.03654252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 91.7Ų

2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292343-100mg
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95%
100mg
¥2983.00 2024-05-14
Enamine
EN300-09747-0.05g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95.0%
0.05g
$127.0 2025-02-21
Enamine
EN300-09747-0.1g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95.0%
0.1g
$189.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292343-1g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95%
1g
¥3409.00 2024-05-14
TRC
F590903-25mg
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4
25mg
$ 50.00 2022-06-05
TRC
F590903-50mg
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4
50mg
$ 95.00 2022-06-05
Enamine
EN300-09747-0.25g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95.0%
0.25g
$270.0 2025-02-21
Aaron
AR019KAH-100mg
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95%
100mg
$285.00 2023-12-13
Aaron
AR019KAH-10g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95%
10g
$6108.00 2023-12-13
Enamine
EN300-09747-10g
2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
412923-01-4 95%
10g
$4424.0 2023-10-28

2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid Related Literature

Additional information on 2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic acid

Introduction to 2-({(2-Fluorophenyl)carbamoylmethyl}sulfanyl)acetic Acid (CAS No. 412923-01-4)

2-({(2-Fluorophenyl)carbamoylmethylsulfanyl}acetic acid) is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 412923-01-4, has garnered attention due to its unique structural properties and potential biological activities. The presence of a fluorophenyl group, combined with a carbamoylmethylsulfanyl moiety, makes it a versatile intermediate in the development of novel therapeutic agents.

The compound's molecular structure incorporates several functional groups that contribute to its reactivity and utility in synthetic chemistry. The fluorophenyl ring is known for its electron-withdrawing properties, which can influence the electronic distribution across the molecule. This feature is particularly valuable in medicinal chemistry, where subtle changes in electronic properties can significantly alter the biological activity of a compound. Additionally, the carbamoylmethylsulfanyl group introduces both a carbonyl and a sulfanyl functionality, providing multiple sites for further chemical modification.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of a fluorophenyl group into drug candidates has been shown to improve pharmacokinetic profiles, making such compounds more attractive for therapeutic applications. For instance, studies have demonstrated that fluorine atoms can increase the lipophilicity of molecules, facilitating their absorption and distribution within the body.

The carbamoylmethylsulfanylacetic acid moiety in this compound also plays a crucial role in its potential biological activity. Carbamoyl groups are commonly found in biologically active molecules and can participate in hydrogen bonding interactions, which are essential for receptor binding. Furthermore, the sulfanyl group can serve as a nucleophilic center for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

Recent research has explored the use of 2-({(2-Fluorophenyl)carbamoylmethylsulfanyl}acetic acid) as a building block in the synthesis of novel inhibitors targeting various disease pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism. The ability to modify both the fluorophenyl and carbamoylmethylsulfanylacetic acid strong>acetic acid> parts allows researchers to fine-tune the compound's interactions with biological targets, leading to more effective therapeutic agents.

The synthesis of 2-({(2-Fluorophenyl) carbamoylmethylsulfanyl})acetic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include the introduction of the fluorophenyl group via cross-coupling reactions, followed by functionalization at the carbamoyl and sulfanyl positions. These synthetic strategies are well-documented in the literature and have been optimized for high yields and purity.

In addition to its pharmaceutical applications, 2-({(2-Fluorophenyl) carbamoylmethylsulfanyl})acetic acid has shown promise in materials science research. The unique combination of functional groups makes it a suitable candidate for designing advanced materials with tailored properties. For instance, researchers have explored its use in developing polymers with enhanced thermal stability and mechanical strength.

The chemical reactivity of 2-({(2-Fluorophenyl) carbamoylmethylsulfanyl})acetic acid allows for further derivatization into various heterocyclic compounds. These derivatives have been investigated for their potential use as ligands in coordination chemistry, where they can form stable complexes with metal ions. Such complexes are of interest due to their catalytic and luminescent properties.

The growing body of research on 2-({(2-Fluorophenyl) carbamoylmethylsulfanyl})acetic acid underscores its importance as a versatile intermediate in organic synthesis and pharmaceutical development. As new synthetic methodologies emerge, it is expected that this compound will continue to play a significant role in the discovery and development of novel therapeutic agents.

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